molecular formula C16H14BrFO3 B13707969 Methyl 3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)benzoate

Methyl 3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)benzoate

Cat. No.: B13707969
M. Wt: 353.18 g/mol
InChI Key: QKJRISBZBONTRG-UHFFFAOYSA-N
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Description

Methyl 3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)benzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a dimethylphenoxy group attached to a benzoate ester. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Methyl 3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)benzoate typically involves multiple steps. One common method includes the bromination of methyl 3-bromo-4-fluorobenzoate followed by the introduction of the 4-fluoro-2,6-dimethylphenoxy group. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium on carbon. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Methyl 3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen gas with palladium on carbon for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction and conditions used .

Scientific Research Applications

Methyl 3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)benzoate is utilized in several scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)benzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the ester group, contribute to its reactivity and ability to form various chemical bonds. The molecular pathways involved depend on the specific application and the nature of the interactions with other molecules .

Comparison with Similar Compounds

Methyl 3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)benzoate can be compared with similar compounds such as:

    Methyl 3-Bromo-4-fluorobenzoate: Lacks the dimethylphenoxy group, making it less complex.

    Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of the 4-fluoro-2,6-dimethylphenoxy group.

    Methyl 4-Bromo-3-((2,6-difluorophenyl)diazenyl)benzoate: Contains a diazenyl group, making it structurally different.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity .

Properties

Molecular Formula

C16H14BrFO3

Molecular Weight

353.18 g/mol

IUPAC Name

methyl 3-bromo-4-(4-fluoro-2,6-dimethylphenoxy)benzoate

InChI

InChI=1S/C16H14BrFO3/c1-9-6-12(18)7-10(2)15(9)21-14-5-4-11(8-13(14)17)16(19)20-3/h4-8H,1-3H3

InChI Key

QKJRISBZBONTRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC2=C(C=C(C=C2)C(=O)OC)Br)C)F

Origin of Product

United States

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